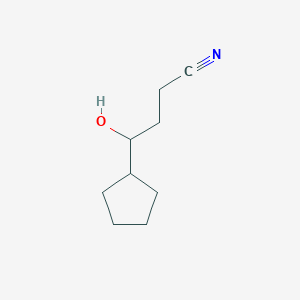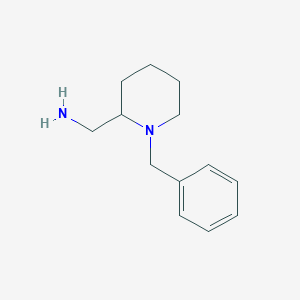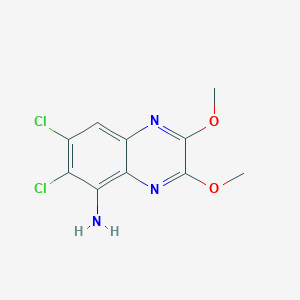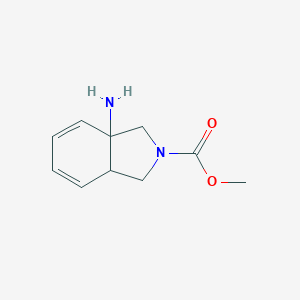
4-Cyclopentyl-4-hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-4-hydroxybutanenitrile, also known as JNJ-31001074, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nitriles and has been found to exhibit promising pharmacological properties in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-Cyclopentyl-4-hydroxybutanenitrile is not fully understood. However, it has been proposed that the compound acts as a selective inhibitor of the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Cyclopentyl-4-hydroxybutanenitrile has also been found to exhibit anti-inflammatory and anticonvulsant properties. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain and inhibit the development of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Cyclopentyl-4-hydroxybutanenitrile in lab experiments is its high potency and selectivity for the T-type calcium channel. However, its limited solubility in aqueous solutions can pose a challenge for its formulation and delivery.
Zukünftige Richtungen
Further studies are needed to fully elucidate the mechanism of action of 4-Cyclopentyl-4-hydroxybutanenitrile and its potential therapeutic applications in various disease conditions. Future research could focus on optimizing the formulation and delivery of the compound to improve its bioavailability and efficacy. Additionally, studies could explore the potential of 4-Cyclopentyl-4-hydroxybutanenitrile as a novel treatment for other neurological disorders, such as epilepsy and Parkinson's disease.
Synthesemethoden
The synthesis of 4-Cyclopentyl-4-hydroxybutanenitrile involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydroxylamine to yield the desired product.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-4-hydroxybutanenitrile has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
185313-70-6 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-cyclopentyl-4-hydroxybutanenitrile |
InChI |
InChI=1S/C9H15NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8-9,11H,1-6H2 |
InChI-Schlüssel |
RZZDHXZDTRJRDF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(CCC#N)O |
Kanonische SMILES |
C1CCC(C1)C(CCC#N)O |
Synonyme |
Cyclopentanebutanenitrile, -gamma--hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)











![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)